molecular formula C16H21FN2O5S2 B7834351 1-[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE

1-[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7834351
M. Wt: 404.5 g/mol
InChI Key: WWJYHJSOVDCPQP-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a piperidine ring, a fluorobenzene sulfonyl group, and a thiolane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzene sulfonyl group, and the construction of the thiolane ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The fluorobenzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.

Major Products

Scientific Research Applications

1-[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: A related compound with similar structural features but different functional groups.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl-containing compound with distinct chemical properties.

Uniqueness

1-[(3S4R)-4-(4-FLUOROBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of a piperidine ring, a fluorobenzene sulfonyl group, and a thiolane ring. This combination imparts specific chemical and biological properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[(3S,4R)-4-(4-fluorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O5S2/c17-12-1-3-13(4-2-12)26(23,24)15-10-25(21,22)9-14(15)19-7-5-11(6-8-19)16(18)20/h1-4,11,14-15H,5-10H2,(H2,18,20)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJYHJSOVDCPQP-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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